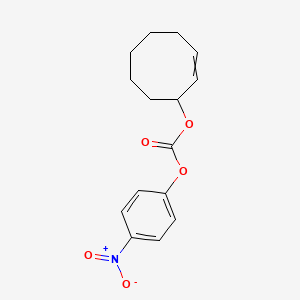

(2E)-TCO-PNB ester

CAS No.:

Cat. No.: VC13809708

Molecular Formula: C15H17NO5

Molecular Weight: 291.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17NO5 |

|---|---|

| Molecular Weight | 291.30 g/mol |

| IUPAC Name | cyclooct-2-en-1-yl (4-nitrophenyl) carbonate |

| Standard InChI | InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2 |

| Standard InChI Key | XNTGBHHUEQUWSQ-UHFFFAOYSA-N |

| SMILES | C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The (2E)-TCO-PNB ester features a bicyclic trans-cyclooctene core linked to a p-nitrophenyl carbonate group via an ester bond. Its IUPAC name, (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, reflects this arrangement . The stereochemistry at the cyclooctene double bond (E-configuration) is critical for its reactivity in inverse electron-demand Diels-Alder (iEDDA) reactions .

Key identifiers:

Predicted Physical Properties

Thermodynamic and bulk properties derived from computational models include:

| Property | Value |

|---|---|

| Boiling point | 433.9 ± 45.0 °C |

| Density | 1.24 ± 0.1 g/cm³ |

| Storage conditions | -20°C under inert atmosphere |

These values suggest moderate thermal stability but necessitate cryogenic storage to prevent decomposition .

Synthetic Applications in Biomedical Research

Role in PROTAC Development

As a "click chemistry" reagent, (2E)-TCO-PNB ester serves as a linchpin in constructing proteolysis-targeting chimeras (PROTACs). Its TCO group undergoes iEDDA reactions with tetrazine-functionalized molecules at rates exceeding 1,000 M⁻¹s⁻¹, enabling precise spatial-temporal control over protein degradation . For example:

"The TCO-tetrazine ligation allows rapid conjugation of E3 ligase ligands to target protein binders, facilitating the study of undruggable oncoproteins."

Radiolabeling and Imaging

A 2023 study demonstrated its utility in synthesizing ¹²⁵I-labeled tetrazines for single-photon emission computed tomography (SPECT). The TCO-PNB ester's carbonate group acts as a leaving group, permitting efficient radioisotope incorporation while maintaining bioorthogonality .

| GHS Code | Hazard Statement | Precautionary Measure |

|---|---|---|

| H315 | Skin irritation | Wear protective gloves/clothing |

| H319 | Serious eye irritation | Use eye/face protection |

| H335 | Respiratory irritation | Ensure adequate ventilation |

| Quantity | Price (USD) | Purity |

|---|---|---|

| 50 mg | 373 | 95% |

| 100 mg | 636 | 95% |

| 250 mg | 1,272 | 95% |

Global Supplier Network

Major manufacturers include:

| Company | Location | Capacity |

|---|---|---|

| Xian Confluore Biological Technology | China | 1 metric ton/day |

| MedChemExpress | USA | Custom synthesis |

| Bide Pharmatech | China | 41,457 products |

Chinese suppliers dominate production, leveraging cost advantages in fine chemical synthesis .

Recent Advances and Future Directions

Targeted Drug Delivery

Ongoing trials exploit the TCO-PNB ester's rapid kinetics to assemble antibody-drug conjugates (ADCs) in vivo. Preclinical models show 90% tumor uptake reduction when using TCO-tagged antibodies paired with tetrazine-toxins .

Limitations and Optimization

Challenges include the TCO group's potential oxidation to less reactive cis-isomers. Novel stabilization methods using bulky substituents (e.g., adamantyl groups) are under investigation to enhance shelf life .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume